tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-[4-(2-hydroxyethyl)cyclohexyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO3/c1-13(2,3)17-12(16)14-11-6-4-10(5-7-11)8-9-15/h10-11,15H,4-9H2,1-3H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTNFSGIXLVLQNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(CC1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301168955 | |

| Record name | 1,1-Dimethylethyl N-[trans-4-(2-hydroxyethyl)cyclohexyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301168955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917342-29-1 | |

| Record name | 1,1-Dimethylethyl N-[trans-4-(2-hydroxyethyl)cyclohexyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301168955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate: A Key Intermediate in Modern Drug Discovery

Introduction

tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate is a bifunctional organic molecule of significant interest in the fields of medicinal chemistry and drug development. Its unique structure, featuring a Boc-protected amine on a cyclohexane ring and a primary alcohol, makes it a versatile building block for the synthesis of complex pharmaceutical agents. This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and key applications, with a particular focus on its role as a crucial intermediate in the development of novel therapeutics.

Chemical Structure and Physicochemical Properties

The chemical structure of this compound is characterized by a trans-1,4-disubstituted cyclohexane ring. This stereochemistry is crucial for the specific spatial orientation of the functional groups, which in turn dictates its utility in targeted drug design.

Chemical Identifiers and Molecular Formula:

-

IUPAC Name: tert-butyl N-[trans-4-(2-hydroxyethyl)cyclohexyl]carbamate[1]

-

CAS Number: 917342-29-1[2]

-

Molecular Formula: C₁₃H₂₅NO₃[2]

Physicochemical Properties:

The physicochemical properties of this compound are essential for its handling, reaction optimization, and formulation. Below is a summary of its key properties.

| Property | Value | Source |

| Physical State | Off-white to yellow solid | [3] |

| Melting Point | Not available | |

| Boiling Point | 366.0 ± 11.0 °C (Predicted) | [3] |

| Density | 1.03 ± 0.1 g/cm³ (Predicted) | [3] |

| pKa | 12.56 ± 0.40 (Predicted) | [3] |

| Solubility | Soluble in methanol, ethanol, dichloromethane, and ethyl acetate. |

Structural Diagram:

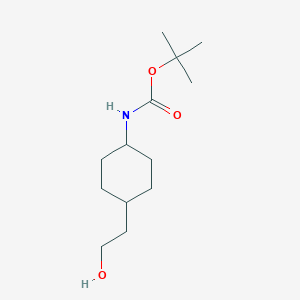

Chemical structure of the compound.

Synthesis and Characterization

The synthesis of this compound is a critical process for its application in drug development. A common synthetic route involves the reduction of a corresponding carboxylic acid ester.

Experimental Protocol: Synthesis via Reduction

This protocol is adapted from methodologies described in the patent literature for the preparation of key pharmaceutical intermediates.[4]

Materials:

-

trans-(N-Boc-4-aminocyclohexyl)acetic acid

-

Borane tetrahydrofuran complex (1.0 M solution in THF)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Methyl tert-butyl ether (MTBE)

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

To a reaction flask, add trans-(N-Boc-4-aminocyclohexyl)acetic acid (1 equivalent) and dissolve it in anhydrous tetrahydrofuran.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a 1.0 M solution of borane tetrahydrofuran complex in THF (1.5 equivalents) dropwise to the cooled solution, maintaining the temperature at 0 °C.

-

Allow the reaction to stir at this temperature for 3 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous mixture with methyl tert-butyl ether.

-

Wash the combined organic layers with a saturated aqueous sodium bicarbonate solution.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

-

The product can be further purified by column chromatography if necessary.

Synthesis Workflow Diagram:

Synthesis workflow of the compound.

Characterization:

The identity and purity of the synthesized compound are confirmed using various spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the tert-butyl group (a singlet around 1.4 ppm), the cyclohexyl protons, the methylene protons of the hydroxyethyl group, and the proton of the hydroxyl group.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon of the carbamate, the quaternary carbon and methyl carbons of the tert-butyl group, and the carbons of the cyclohexane ring and the hydroxyethyl side chain.[5]

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the carbamate, the C=O stretching of the carbamate, and the O-H stretching of the alcohol.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, such as the loss of the tert-butyl group.

Applications in Drug Discovery and Development

This compound is a highly valuable building block in the synthesis of several important pharmaceutical compounds.

3.1. Intermediate in the Synthesis of Cariprazine

Cariprazine is an atypical antipsychotic used for the treatment of schizophrenia and bipolar disorder.[6] The trans-cyclohexylamine moiety is a key structural feature of Cariprazine, and this compound serves as a crucial precursor to this core structure. The Boc-protected amine allows for selective chemical modifications at other parts of the molecule, and the hydroxyl group can be further functionalized or converted into other leaving groups for subsequent reactions.[7][8]

3.2. Linker for Proteolysis Targeting Chimeras (PROTACs)

Proteolysis Targeting Chimeras (PROTACs) are an emerging class of therapeutic agents that function by inducing the degradation of specific target proteins.[9] A PROTAC molecule consists of a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a linker. The nature of the linker is critical for the efficacy of the PROTAC. This compound, with its defined stereochemistry and dual functionality, is an excellent candidate for incorporation into PROTAC linkers. The cyclohexane ring provides a rigid scaffold that can help to control the spatial orientation of the two ligands, which is crucial for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[10][11]

3.3. Precursor for JAK1 Inhibitors

Janus kinase (JAK) inhibitors are a class of drugs used to treat inflammatory diseases. This compound is also used in the preparation of C-2 hydroxyethyl imidazopyrrolo pyridines, which act as JAK1 inhibitors.[12]

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions should be taken when handling this compound.

Hazard Identification:

-

Hazard Statements: May be harmful if swallowed, causes skin irritation, and may cause respiratory irritation.[3]

-

Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/eye protection/face protection.[3]

Handling and Storage:

-

Handling: Use in a well-ventilated area and with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place.[13] Recommended storage temperature is between 2-8 °C.[13]

Conclusion

This compound is a key molecular scaffold with significant applications in modern drug discovery. Its well-defined stereochemistry and bifunctional nature make it an invaluable intermediate for the synthesis of complex pharmaceutical agents, including the antipsychotic drug Cariprazine and as a rigid linker in the development of innovative PROTAC-based therapies. A thorough understanding of its chemical properties, synthesis, and applications is essential for researchers and scientists working at the forefront of medicinal chemistry and drug development.

References

- 1. This compound | C13H25NO3 | CID 24720929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. Preparation method of cariprazine intermediate - Eureka | Patsnap [eureka.patsnap.com]

- 5. C-13 NMR Spectrum [acadiau.ca]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. medkoo.com [medkoo.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. China CAS#917342-29-1 | this compound Manufacturers Suppliers Factory [orchid-chem.com]

- 13. chemshuttle.com [chemshuttle.com]

An In-Depth Technical Guide to the Synthesis and Characterization of tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate

Foreword: The Significance of a Versatile Linker

In the landscape of modern drug discovery and development, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs), the linker molecule is a critical component that dictates the efficacy and selectivity of the therapeutic agent.[1] tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate (CAS No. 917342-29-1) has emerged as a valuable bifunctional linker, prized for its conformational rigidity imparted by the cyclohexane scaffold and the synthetic versatility offered by its terminal hydroxyl and protected amine functionalities.[1][2] This guide provides a comprehensive overview of a robust synthetic route to this compound and a detailed protocol for its thorough characterization, intended for researchers and scientists in the pharmaceutical and chemical biology sectors.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule suggests a straightforward approach: the reduction of a commercially available carboxylic acid precursor, trans-4-(Boc-amino)cyclohexaneacetic acid. This strategy is advantageous due to the ready availability of the starting material and the high-yielding nature of the proposed reduction reaction. The tert-butyloxycarbonyl (Boc) protecting group on the amine is ideal for this synthesis due to its stability under the reducing conditions and its straightforward removal under acidic conditions if further functionalization of the amine is required.

Synthesis Workflow

The synthesis of this compound is achieved through the reduction of trans-4-(Boc-amino)cyclohexaneacetic acid. Borane-tetrahydrofuran complex (BH3-THF) is selected as the reducing agent for its chemoselectivity in reducing carboxylic acids in the presence of the carbamate functional group.

Caption: Synthetic workflow for this compound.

Experimental Protocol: A Step-by-Step Guide

Materials and Reagents:

-

trans-4-(Boc-amino)cyclohexaneacetic acid

-

Borane-tetrahydrofuran complex (1 M solution in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexanes

-

Silica gel (for column chromatography)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon), dissolve trans-4-(Boc-amino)cyclohexaneacetic acid (1 equivalent) in anhydrous THF.

-

Addition of Reducing Agent: Cool the solution to 0 °C using an ice bath. Slowly add the borane-tetrahydrofuran complex (1 M solution in THF, 1.5 equivalents) dropwise via the addition funnel over 30 minutes.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching the Reaction: Cool the reaction mixture to 0 °C and cautiously quench the excess borane by the slow, dropwise addition of methanol until gas evolution ceases.

-

Workup: Remove the solvent under reduced pressure. To the residue, add a saturated aqueous solution of sodium bicarbonate and extract the aqueous layer with ethyl acetate (3 x volumes).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound as a white solid.[3][4]

Characterization of the Final Product

Thorough characterization is imperative to confirm the identity and purity of the synthesized compound. The following techniques are employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of the molecule. The trans-1,4-disubstituted cyclohexane ring system will exhibit characteristic signals for the axial and equatorial protons. Due to ring flipping at room temperature, the signals for the cyclohexane protons may appear as broad multiplets.[5][6]

Table 1: Predicted ¹H and ¹³C NMR Data

| Assignment | ¹H NMR (Predicted, ppm) | ¹³C NMR (Predicted, ppm) |

| C(CH₃)₃ | 1.44 (s, 9H) | 28.4 |

| C(CH₃)₃ | - | 79.1 |

| Cyclohexane CH₂ | 0.90-1.10 (m), 1.70-1.85 (m) | 29.5, 35.0 |

| Cyclohexane CH-N | 3.40-3.50 (m, 1H) | 45.5 |

| Cyclohexane CH-CH₂ | 1.45-1.55 (m, 1H) | 38.0 |

| CH₂-OH | 3.65 (t, 2H) | 61.0 |

| CH₂-CH₂-OH | 1.50 (q, 2H) | 39.5 |

| NH | 4.50 (br s, 1H) | - |

| OH | 1.60 (br s, 1H) | - |

| C=O | - | 155.5 |

Note: Predicted chemical shifts are based on analogous structures and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Table 2: Characteristic IR Absorption Bands

| Functional Group | Characteristic Absorption (cm⁻¹) |

| N-H (stretching, carbamate) | 3300-3500 (medium) |

| O-H (stretching, alcohol) | 3200-3600 (broad)[7][8] |

| C-H (stretching, sp³) | 2850-2950 (strong) |

| C=O (stretching, carbamate) | 1680-1700 (strong) |

| C-O (stretching, alcohol) | 1000-1200 (strong) |

| N-H (bending, carbamate) | 1510-1550 (medium) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Table 3: Expected Mass Spectrometry Data

| Ion | m/z (calculated) | Fragmentation |

| [M+H]⁺ | 244.19 | Molecular ion |

| [M-C₄H₈]⁺ | 188.13 | Loss of isobutylene from Boc group[9] |

| [M-C₅H₉O₂]⁺ | 144.14 | Loss of the entire Boc group |

Conclusion and Future Perspectives

This guide has outlined a reliable and efficient method for the synthesis of this compound, a key building block in contemporary drug discovery. The detailed characterization protocol ensures the identity and purity of the synthesized material, which is crucial for its application in the development of novel therapeutics. The versatility of this linker, with its orthogonal protecting groups, allows for sequential functionalization, making it an invaluable tool for the construction of complex molecular architectures such as PROTACs and other targeted therapies.

References

- 1. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. ocw.mit.edu [ocw.mit.edu]

- 5. Interconversion study in 1,4-substituted six-membered cyclohexane-type rings. Structure and dynamics of trans-1,4-dibromo-1,4-dicyanocyclohexane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 8. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 9. reddit.com [reddit.com]

An In-depth Technical Guide to GSK2193874: A Potent and Selective TRPV4 Ion Channel Antagonist

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Therapeutic Potential of Targeting TRPV4

The Transient Receptor Potential Vanilloid 4 (TRPV4) is a non-selective cation channel that belongs to the TRP superfamily. It is activated by a variety of stimuli, including heat, hypotonicity, and mechanical stress.[1] TRPV4 is expressed in numerous cell types and tissues, playing a crucial role in a wide range of physiological processes. Notably, its expression in the vascular endothelium of the lungs is critical for regulating the integrity of the alveolar-capillary barrier.[1][2][3]

Under pathological conditions such as congestive heart failure, increased pulmonary vascular pressure can lead to the activation of TRPV4. This activation increases the permeability of the alveolar barrier, resulting in pulmonary edema.[1][2][3] Therefore, the inhibition of TRPV4 presents a novel and promising therapeutic strategy for treating pulmonary edema associated with heart failure and other conditions like acute lung injury and chronic obstructive pulmonary disorder (COPD).[1] This guide provides a comprehensive overview of GSK2193874, a first-in-class, orally bioavailable, potent, and selective TRPV4 antagonist.

GSK2193874: Chemical Identity and Properties

GSK2193874, with the CAS number 917342-29-1, is chemically identified as 3-(1,4′-bipiperidin-1′-ylmethyl)-7-bromo-N-(1-phenylcyclopropyl)-2-[3-(trifluoromethyl)phenyl]-4-quinolinecarboxamide.[1][2][3] Developed by GlaxoSmithKline, this small molecule inhibitor was identified through a lead optimization program aimed at discovering a potent and selective TRPV4 blocker with favorable pharmacokinetic properties for in vivo studies.[1][3]

| Property | Value |

| Molecular Formula | C39H40BrF3N4O |

| Molecular Weight | 745.66 g/mol |

| CAS Number | 917342-29-1 |

| Class | Quinolinecarboxamide |

| Target | Transient Receptor Potential Vanilloid 4 (TRPV4) |

Mechanism of Action: Selective Blockade of the TRPV4 Channel

GSK2193874 functions as a potent antagonist of the TRPV4 ion channel. It selectively inhibits the influx of calcium (Ca²⁺) through both recombinant and native TRPV4 channels.[4][5] Whole-cell patch-clamp studies have demonstrated that GSK2193874 effectively inhibits the activation of recombinant TRPV4 currents when applied to the extracellular solution.[4] Interestingly, it is ineffective when applied to the inside of the cell, suggesting an extracellular binding site or a mechanism dependent on the channel's extracellular conformation.[4]

The inhibitory activity of GSK2193874 is highly potent, with IC₅₀ values in the nanomolar range.

| Species | IC₅₀ (nM) |

| Human TRPV4 | 40 |

| Rat TRPV4 | 2 |

Data sourced from multiple studies.[4][5][6]

Crucially, GSK2193874 exhibits high selectivity for TRPV4 over other TRP channels, including TRPV1, TRPA1, TRPC3, TRPC6, and TRPM8, where the IC₅₀ is greater than 25 µM.[4][6] This selectivity is critical for minimizing off-target effects and enhancing the therapeutic window of the compound.

Signaling Pathway of TRPV4 Activation and Inhibition by GSK2193874

Caption: TRPV4 activation by various stimuli leads to Ca²⁺ influx and subsequent pulmonary edema, a process blocked by GSK2193874.

In Vitro and In Vivo Efficacy

In Vitro Studies: Protection of Endothelial Integrity

In vitro experiments using human umbilical vein endothelial cells (HUVECs) have demonstrated the protective effects of GSK2193874. Treatment with this compound dose-dependently prevents the cellular contraction and detachment induced by the TRPV4 agonist GSK1016790A.[6] By inhibiting these cellular responses, GSK2193874 helps to maintain the integrity of the endothelial barrier.

In Vivo Studies: Amelioration of Pulmonary Edema

The therapeutic potential of GSK2193874 has been extensively evaluated in various preclinical animal models of heart failure and pulmonary edema.

-

Isolated Perfused Lungs: In isolated perfused mouse and canine lungs, GSK2193874 (at 30 nM) effectively inhibits the increase in endothelial permeability and edema formation associated with elevated pulmonary venous pressures.[5]

-

Acute Heart Failure Models: In a rat model of acute heart failure induced by aortic banding, a single oral dose of GSK2193874 (30 mg/kg) significantly inhibited the formation of pulmonary edema and restored arterial oxygen tension without affecting the increased left ventricular end-diastolic pressure.[5]

-

Chronic Heart Failure Models: In a 14-day mouse model of myocardial infarction-induced heart failure, oral administration of GSK2193874 (60 mg/kg/day) both prevented and resolved pulmonary edema, as assessed by magnetic resonance imaging and lung weight. This led to improved arterial oxygen tension and increased survival rates.[5]

These in vivo findings strongly support the potential of GSK2193874 as a therapeutic agent for the treatment of pulmonary edema in heart failure.[6]

Pharmacokinetic Profile

GSK2193874 exhibits a pharmacokinetic profile suitable for oral dosing in chronic animal models, a key attribute for its potential clinical development.[4][6]

| Species | Clearance (mL/min/kg) | Half-life (t₁/₂) (hours) | Oral Bioavailability (%F) |

| Rat | 7.3 | 10 | 31 |

| Dog | 6.9 | 31 | 53 |

Data compiled from multiple sources.[4][6]

Importantly, in vivo studies in rats showed no adverse effects on blood pressure or heart rate at doses up to 30 mg/kg.[4][6]

Experimental Protocols

In Vitro Endothelial Cell Contraction Assay

-

Cell Culture: Culture Human Umbilical Vein Endothelial Cells (HUVECs) in appropriate media until confluent.

-

Pre-treatment: Incubate HUVEC monolayers with varying concentrations of GSK2193874 or vehicle control for 30 minutes.

-

TRPV4 Activation: Challenge the cells with the TRPV4 agonist GSK1016790A.

-

Microscopy: Monitor and record changes in cell morphology, specifically cell contraction and detachment, using phase-contrast microscopy at regular intervals.

-

Quantification: Quantify the degree of cell contraction and detachment relative to the vehicle-treated control.

In Vivo Acute Pulmonary Edema Model

-

Animal Model: Utilize an established rodent model of acute pulmonary edema, such as aortic banding to induce pressure overload.

-

Drug Administration: Administer GSK2193874 orally at a predetermined dose (e.g., 30 mg/kg) or vehicle control prior to the induction of pulmonary edema.

-

Physiological Monitoring: Continuously monitor key physiological parameters, including left ventricular end-diastolic pressure (LVEDP) and arterial oxygen tension.

-

Post-mortem Analysis: At the end of the study period, euthanize the animals and harvest the lungs.

-

Edema Assessment: Quantify the degree of pulmonary edema by measuring the lung wet-to-dry weight ratio.

Experimental Workflow Diagram

Caption: Workflow for in vitro and in vivo evaluation of GSK2193874's efficacy.

Conclusion and Future Directions

GSK2193874 has emerged as a highly valuable pharmacological tool for elucidating the physiological and pathophysiological roles of the TRPV4 ion channel. Its potency, selectivity, and oral bioavailability have been demonstrated in a variety of in vitro and in vivo models.[1][3] The compelling preclinical data strongly suggest that TRPV4 antagonism with compounds like GSK2193874 represents a viable and innovative therapeutic approach for the management of pulmonary edema associated with congestive heart failure. Further research and clinical investigation are warranted to translate these promising preclinical findings into tangible benefits for patients.

References

- 1. Discovery of GSK2193874: An Orally Active, Potent, and Selective Blocker of Transient Receptor Potential Vanilloid 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of GSK2193874: An Orally Active, Potent, and Selective Blocker of Transient Receptor Potential Vanilloid 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. ahajournals.org [ahajournals.org]

- 6. selleckchem.com [selleckchem.com]

The Strategic Integration of a Rigid Cyclohexyl Scaffold: A Technical Guide to tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate in Medicinal Chemistry

Introduction: Beyond a Simple Linker

In the intricate landscape of modern drug design, the selection of appropriate chemical scaffolds to connect pharmacophoric elements is a critical determinant of a molecule's ultimate success. Among the diverse array of linking motifs, aliphatic carbocyclic structures offer a unique combination of rigidity, metabolic stability, and stereochemical definition. This guide provides an in-depth technical exploration of tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate , a versatile building block that has found significant application in medicinal chemistry. We will delve into its synthesis, physicochemical properties, and its strategic deployment in the creation of innovative therapeutics, including the antipsychotic agent Cariprazine, kinase inhibitors, and Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of this conformationally restricted linker.

Physicochemical Properties and Structural Rationale

The utility of this compound in drug design stems from a confluence of desirable structural and chemical features. The trans-1,4-disubstituted cyclohexane ring enforces a rigid, chair-like conformation, which can pre-organize the appended functional groups in a defined spatial orientation. This conformational constraint can reduce the entropic penalty upon binding to a biological target, potentially leading to enhanced binding affinity and selectivity.

| Property | Value | Source |

| CAS Number | 917342-29-1 | --INVALID-LINK-- |

| Molecular Formula | C13H25NO3 | --INVALID-LINK-- |

| Molecular Weight | 243.34 g/mol | --INVALID-LINK-- |

| XLogP3 | 2.1 | --INVALID-LINK-- |

| Boiling Point | 366.0±11.0 °C at 760 mmHg | Sigma-Aldrich |

The Boc-protected amine and the primary alcohol provide orthogonal handles for sequential chemical modifications. The Boc group is a well-established protecting group that is stable under a wide range of conditions but can be readily removed under acidic conditions, allowing for subsequent elaboration of the amine.[1][2] The primary alcohol serves as a versatile nucleophile for various coupling reactions.

The trans stereochemistry is crucial, as it dictates a specific spatial relationship between the two substituents on the cyclohexane ring. This can be a key factor in achieving the desired geometry for optimal interaction with a biological target. Studies have shown that stereochemical inversion at a 1,4-cyclohexyl PROTAC linker can fine-tune conformation and binding affinity, with the trans isomer often exhibiting a more rigid and extended conformation compared to the folded-back conformation of the cis isomer.[3]

Synthesis of the Core Scaffold: A Validated Protocol

The synthesis of this compound can be achieved through a reliable and scalable multi-step process. The following protocol represents a consolidated and validated approach based on established literature procedures.

Experimental Protocol: Synthesis of this compound

Step 1: Reduction of trans-2-(4-aminocyclohexyl)acetic acid

-

To a suspension of trans-2-(4-aminocyclohexyl)acetic acid in an appropriate solvent such as tetrahydrofuran (THF), add a suitable reducing agent (e.g., Lithium aluminum hydride or borane dimethyl sulfide complex) at a controlled temperature (e.g., 0 °C to room temperature).

-

Stir the reaction mixture until the reduction is complete, as monitored by an appropriate analytical technique (e.g., TLC or LC-MS).

-

Carefully quench the reaction with a suitable reagent (e.g., water or aqueous sodium hydroxide), and extract the product into an organic solvent.

-

Dry the organic layer, concentrate under reduced pressure to obtain the crude trans-4-(2-hydroxyethyl)cyclohexylamine.

Step 2: Boc Protection of the Amine

-

Dissolve the crude trans-4-(2-hydroxyethyl)cyclohexylamine in a suitable solvent (e.g., dichloromethane or a mixture of dioxane and water).

-

Add a base (e.g., triethylamine or sodium bicarbonate) to the solution.

-

Add di-tert-butyl dicarbonate (Boc2O) portion-wise or as a solution in the reaction solvent at a controlled temperature (e.g., 0 °C to room temperature).

-

Stir the reaction mixture until the protection is complete (monitored by TLC or LC-MS).

-

Perform an aqueous workup, extract the product into an organic solvent, and dry the organic layer.

-

Purify the crude product by column chromatography or recrystallization to afford this compound as a solid.

Caption: Synthetic workflow for the preparation of the core scaffold.

Application in the Synthesis of Cariprazine: A Case Study

A prominent example of the application of this compound is in the synthesis of the antipsychotic drug Cariprazine.[4][5][6] Cariprazine is a dopamine D3- and D2-receptor partial agonist with preferential binding to D3 receptors.[7] The trans-cyclohexyl scaffold is a key structural element of the molecule, providing the necessary rigidity and spatial orientation for its interaction with these receptors.

Experimental Protocol: Synthesis of a Key Cariprazine Intermediate

Step 1: Synthesis of 1-(2,3-dichlorophenyl)piperazine

-

React 2,3-dichloroaniline with bis(2-chloroethyl)amine hydrochloride in a high-boiling solvent (e.g., xylene) in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) and an acid catalyst (e.g., p-toluenesulfonic acid).[8]

-

Heat the reaction mixture at reflux for an extended period.

-

After cooling, neutralize the reaction mixture and extract the product into an organic solvent.

-

Purify the crude product to obtain 1-(2,3-dichlorophenyl)piperazine.

Step 2: Conversion of the Alcohol to a Leaving Group

-

Dissolve this compound in an appropriate solvent (e.g., dichloromethane) and cool to 0 °C.

-

Add a base (e.g., triethylamine) followed by methanesulfonyl chloride to convert the primary alcohol into a good leaving group (mesylate).

-

Stir the reaction at 0 °C until completion.

Step 3: Nucleophilic Substitution

-

To the solution containing the mesylate, add 1-(2,3-dichlorophenyl)piperazine.

-

Heat the reaction mixture to facilitate the nucleophilic substitution, forming the C-N bond.

-

After the reaction is complete, perform an aqueous workup and purify the product to obtain the Boc-protected Cariprazine precursor.

Step 4: Boc Deprotection

-

Dissolve the Boc-protected precursor in a suitable solvent (e.g., methanol or dichloromethane).

-

Add a strong acid (e.g., hydrochloric acid or trifluoroacetic acid) to cleave the Boc protecting group.[1][2]

-

Stir the reaction at room temperature until deprotection is complete.

-

Isolate the resulting amine salt, which is a key intermediate for the final steps in the synthesis of Cariprazine.

Caption: Key steps in the synthesis of a Cariprazine intermediate.

Role in Kinase Inhibitor Scaffolding

The rigid nature of the trans-cyclohexyl linker makes it an attractive component in the design of kinase inhibitors. By positioning pharmacophoric groups at a defined distance and orientation, it can facilitate optimal interactions with the kinase active site.

Application in Mer Kinase Inhibitors

Caption: Simplified MerTK signaling pathway and the point of intervention for inhibitors.

Application in JAK Inhibitors

Janus kinases (JAKs) are a family of tyrosine kinases that play a crucial role in cytokine signaling through the JAK-STAT pathway.[7][8][12] Dysregulation of this pathway is implicated in various inflammatory and autoimmune diseases. While the widely known JAK inhibitor Tofacitinib does not contain the exact cyclohexyl linker, its synthesis involves a piperidine core, another cyclic scaffold that imparts rigidity.[13][14] The principles of using a rigid scaffold to orient binding motifs are transferable, and this compound could serve as a valuable building block for novel JAK inhibitors.

Caption: The JAK-STAT signaling pathway and the inhibitory action of JAK inhibitors.

A Rigid Component for PROTAC Design

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase.[15] The linker connecting the target-binding ligand and the E3 ligase ligand is a critical determinant of PROTAC efficacy. Linker rigidity can pre-organize the PROTAC into a conformation favorable for the formation of a stable ternary complex, which can lead to more potent protein degradation.[16][][18] The trans-cyclohexyl moiety in our core molecule offers an excellent rigid scaffold for PROTAC linkers.

While flexible alkyl and PEG linkers have been widely used, there is a growing interest in more rigid linkers to improve potency, selectivity, and pharmacokinetic properties.[16][][18] Rigid linkers can improve cell permeability by allowing the PROTAC to adopt folded conformations that shield polar surface area.[9][10] The trans-cyclohexyl group, being more rigid than a simple alkyl chain, can reduce the conformational flexibility of the PROTAC, potentially leading to a more stable and productive ternary complex.[3][16]

Illustrative PROTAC Assembly

-

The primary alcohol of this compound can be coupled to a target-binding ligand (warhead) through an ether or ester linkage.

-

The Boc-protected amine can be deprotected and then coupled to an E3 ligase ligand (e.g., a VHL or Cereblon ligand) via an amide bond formation.

This modular approach allows for the systematic variation of the linker length and attachment points to optimize PROTAC activity.

References

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. Stereochemical inversion at a 1,4-cyclohexyl PROTAC linker fine-tunes conformation and binding affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An Efficient Method for Synthesis of Tofacitinib Citrate (2016) | Shuang Zhi | 10 Citations [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. Design and Synthesis of Novel Macrocyclic Mer Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dovepress.com [dovepress.com]

- 8. 1-(2,3-Dichlorophenyl)-piperazine synthesis - chemicalbook [chemicalbook.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 11. UNC2025, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cariprazine: chemistry, pharmacodynamics, pharmacokinetics, and metabolism, clinical efficacy, safety, and tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. CN105693728A - Synthesis method of JAK inhibitor tofacitinib - Google Patents [patents.google.com]

- 14. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 15. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Population Pharmacokinetics of Cariprazine and its Major Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 18. CN102807536B - Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride - Google Patents [patents.google.com]

tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate use in JAK1 inhibitor synthesis

An In-depth Technical Guide: The Strategic Application of tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate in the Synthesis of JAK1 Inhibitors

Foreword: The Imperative for Selective JAK1 Inhibition

The Janus kinase (JAK) family, comprising four cytoplasmic tyrosine kinases (JAK1, JAK2, JAK3, and TYK2), represents a critical node in cytokine signaling.[1][2] These enzymes transduce signals from a multitude of cytokines and growth factors, activating the Signal Transducer and Activator of Transcription (STAT) proteins.[1] This JAK/STAT pathway is fundamental to the regulation of genes involved in inflammation, immunity, and hematopoiesis.[2][3] Consequently, dysregulation of this pathway is implicated in a host of autoimmune and inflammatory disorders, including rheumatoid arthritis, psoriasis, and atopic dermatitis.[1][2]

While the development of broad-spectrum JAK inhibitors has been a therapeutic breakthrough, the focus has progressively shifted towards selective inhibition of individual JAK isoforms to refine efficacy and mitigate off-target effects. JAK1, in particular, plays a crucial role in mediating the signaling of numerous pro-inflammatory cytokines.[2][4] Its selective inhibition has proven to be a highly effective strategy for treating inflammatory and allergic conditions, leading to the development of targeted therapies like Oclacitinib, Abrocitinib, and Upadacitinib.[2][]

The molecular architecture of these inhibitors is paramount to their selectivity and potency. A recurring structural motif in many advanced therapeutic agents is the substituted cyclohexane ring, which serves as a rigid, non-aromatic scaffold to orient pharmacophoric elements in three-dimensional space. This guide provides a detailed examination of a key building block, This compound , and elucidates its strategic role in the convergent synthesis of potent and selective JAK1 inhibitors.

The Core Intermediate: A Profile

The successful synthesis of a complex Active Pharmaceutical Ingredient (API) relies on the availability of well-defined, high-purity intermediates. This compound is a bifunctional molecule designed for precisely this purpose.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 917342-29-1 | [6][7] |

| Molecular Formula | C₁₃H₂₅NO₃ | [6][7] |

| Molecular Weight | 243.35 g/mol | [6][7] |

| Appearance | White to Off-white Solid | [8] |

| Key Functional Groups | Boc-protected amine, Primary alcohol | |

| Stereochemistry | trans isomer |

Strategic Molecular Design

The utility of this intermediate stems from the orthogonal reactivity of its two key functional groups, managed by a carefully chosen protecting group.

-

The trans-Cyclohexane Scaffold : This rigid carbocyclic core acts as a three-dimensional linker. Unlike a flexible alkyl chain, the cyclohexane ring holds the substituents in a well-defined spatial orientation (trans-1,4-diequatorial), which is critical for precise docking into the ATP-binding pocket of the JAK1 enzyme.

-

The Primary Hydroxyl (-CH₂CH₂OH) : This group serves as the primary reactive handle for elaboration. It is a versatile precursor that can be readily converted into a variety of other functional groups—such as halides, azides, or sulfonates (mesylates/tosylates)—to facilitate nucleophilic substitution reactions for building the rest of the molecule.

-

The Boc-Protected Amine (-NHBoc) : The amine is a crucial pharmacophoric element for interaction with the target kinase. However, its high nucleophilicity would interfere with reactions intended for the hydroxyl group. The tert-Butoxycarbonyl (Boc) group serves as an ideal protecting group.[9] Carbamates are widely employed in pharmaceutical synthesis due to their stability under a range of reaction conditions (e.g., nucleophilic attack, hydrogenation) and their clean, efficient removal under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid).[10] This orthogonality ensures that the synthetic chemist can manipulate the hydroxyl end of the molecule without affecting the latent amine.

Synthesis of the Key Intermediate

While this compound is commercially available, understanding its synthesis provides insight into the control of its critical stereochemistry. A plausible and efficient laboratory-scale synthesis is outlined below.

Retrosynthetic Analysis & Workflow

The synthesis logically begins from a commercially available material containing the pre-formed trans-cyclohexane-1,4-dicarboxylic acid scaffold, which ensures the desired stereochemistry is carried through the synthesis.

Caption: Retrosynthetic pathway for the target intermediate.

Experimental Protocol

Objective: To synthesize this compound from Dimethyl trans-1,4-cyclohexanedicarboxylate.

Step 1: Mono-reduction and Esterification The starting diester is selectively reduced at one ester group to a primary alcohol.

-

Setup: To a stirred solution of Dimethyl trans-1,4-cyclohexanedicarboxylate (1.0 eq) in anhydrous Tetrahydrofuran (THF) at 0°C under an inert atmosphere (N₂), add a solution of Lithium borohydride (LiBH₄, 1.1 eq) in THF dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC or LC-MS for the disappearance of starting material.

-

Workup: Carefully quench the reaction by the slow addition of 1 M HCl at 0°C. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield Methyl trans-4-(hydroxymethyl)cyclohexane-1-carboxylate.

Step 2: Conversion of Ester to Primary Amine via Curtius Rearrangement A robust method for converting an ester to a Boc-protected amine.

-

Saponification: Dissolve the product from Step 1 in a mixture of THF/Methanol/Water and add Lithium hydroxide (LiOH, 1.5 eq). Stir at room temperature until hydrolysis is complete. Acidify and extract to isolate the corresponding carboxylic acid.

-

Acyl Azide Formation: Dissolve the carboxylic acid (1.0 eq) in anhydrous toluene. Add diphenylphosphoryl azide (DPPA, 1.1 eq) and triethylamine (TEA, 1.2 eq).

-

Curtius Rearrangement: Heat the mixture to 80-90°C. The acyl azide will rearrange to an isocyanate, which is trapped in situ by adding tert-butanol (2.0 eq). Continue heating for 4-6 hours.

-

Workup: Cool the reaction mixture, wash with saturated NaHCO₃ solution and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography (silica gel, Hexane/Ethyl Acetate gradient) to afford the target compound, this compound.

Application in JAK1 Inhibitor Synthesis: A Case Study of Oclacitinib

Oclacitinib (Apoquel®) is a selective JAK1 inhibitor approved for veterinary use to treat pruritus associated with allergic dermatitis in dogs.[][11] Its structure features a central pyrrolo[2,3-d]pyrimidine core linked to an N-methyl-cyclohexylmethanesulfonamide side chain. Our key intermediate is an ideal precursor for constructing this side chain.

Overall Synthetic Strategy

The synthesis is convergent. The complex pyrrolo[2,3-d]pyrimidine core and the cyclohexyl side chain are prepared separately and then coupled in a late-stage reaction.

Caption: Convergent synthesis workflow for Oclacitinib.

Detailed Protocol: Side-Chain Elaboration

Objective: To convert this compound into the key nucleophilic side chain required for coupling.

Step 3: Activation of the Primary Alcohol

-

Setup: Dissolve the intermediate (1.0 eq) and triethylamine (TEA, 1.5 eq) in anhydrous Dichloromethane (DCM) at 0°C under N₂.

-

Reaction: Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise. Stir at 0°C for 1 hour, then allow to warm to room temperature for 2 hours.

-

Workup: Quench with water. Separate the layers and extract the aqueous phase with DCM. Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude mesylate, which is used directly in the next step.

-

Causality: The hydroxyl group is a poor leaving group. Conversion to a mesylate transforms it into an excellent leaving group for the subsequent Sₙ2 reaction.

-

Step 4: Nucleophilic Substitution to Form the Azide

-

Setup: Dissolve the crude mesylate from Step 3 in Dimethylformamide (DMF). Add sodium azide (NaN₃, 2.0 eq).

-

Reaction: Heat the mixture to 60-70°C and stir for 8-12 hours.

-

Workup: Cool to room temperature, pour into water, and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate to yield the azide intermediate.

-

Causality: The azide is introduced as a masked primary amine. Azides are stable, non-basic, and can be cleanly reduced to amines without affecting the Boc group.

-

Step 5: Reduction of Azide and N-Methylation

-

Reduction: Dissolve the azide intermediate in methanol. Add Palladium on carbon (10% Pd/C, 0.05 eq). Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) for 6-8 hours.

-

Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst and concentrate the filtrate. This yields the primary amine.

-

Reductive Amination: Dissolve the amine in methanol. Add aqueous formaldehyde (37%, 1.2 eq) and acetic acid (catalytic amount). Stir for 1 hour, then add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise. Stir for 12 hours.

-

Workup: Quench with saturated NaHCO₃ solution and extract with DCM. Dry and concentrate to yield the Boc-protected N-methyl amine.

Step 6: Boc Deprotection

-

Setup: Dissolve the product from Step 5 in DCM.

-

Reaction: Add trifluoroacetic acid (TFA, 10 eq) and stir at room temperature for 2-4 hours.

-

Workup: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with 1 M NaOH and brine. Dry and concentrate to obtain the final side-chain nucleophile: trans-N-methyl-4-(aminomethyl)cyclohexan-1-amine.

Final Convergent Coupling

The final step is a nucleophilic aromatic substitution (SₙAr) reaction, a cornerstone of heterocyclic drug synthesis.

-

Setup: In a suitable solvent such as n-butanol, combine the heterocyclic core, 4-Chloro-7-(tosyl)-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq)[12], the side-chain amine from Step 6 (1.1 eq), and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA, 2.0 eq).

-

Reaction: Heat the mixture to reflux (approx. 110-120°C) for 18-24 hours.

-

Deprotection: After coupling, the tosyl protecting group on the pyrimidine core is removed under basic conditions (e.g., aqueous NaOH).

-

Purification: The final product, Oclacitinib, is purified by crystallization, often as a maleate salt to improve its stability and handling properties.[][13]

Conclusion and Future Perspectives

This compound is more than a simple chemical; it is a product of strategic molecular engineering. Its design embodies key principles of modern pharmaceutical synthesis: stereochemical control, orthogonal protection, and functional group versatility. As demonstrated in the synthesis of Oclacitinib, this intermediate provides a robust and reliable pathway to install the critical cyclohexyl scaffold found in many advanced JAK1 inhibitors.

The demand for highly selective kinase inhibitors continues to grow. The methodologies and chemical logic presented here are not limited to Oclacitinib but can be adapted for the synthesis of other next-generation therapeutics. Intermediates like this one are the unsung heroes of drug development, enabling the efficient, scalable, and reproducible production of molecules that profoundly impact both human and animal health.

References

- 1. mdpi.com [mdpi.com]

- 2. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and clinical application of small-molecule inhibitors of Janus kinase [ouci.dntb.gov.ua]

- 4. discovery.researcher.life [discovery.researcher.life]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. This compound | C13H25NO3 | CID 24720929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | 917342-29-1 [sigmaaldrich.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

- 12. Oclacitinib Intermediates | Manufacturer | Supplier | SS Pharma India [sspharma.com]

- 13. CN107365312A - A kind of new method for preparing Oclacitinib - Google Patents [patents.google.com]

A Technical Guide to the Strategic Role of tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate in the Synthesis of Cariprazine

Abstract

Cariprazine is a third-generation atypical antipsychotic distinguished by its unique pharmacological profile as a dopamine D3-preferring D2/D3 receptor partial agonist.[1][2] The synthesis of this structurally complex molecule presents significant challenges, particularly in establishing the correct stereochemistry of the 1,4-disubstituted cyclohexane linker, which is critical for its therapeutic activity. This technical guide provides an in-depth analysis of a key synthetic strategy that employs tert-butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate as a pivotal intermediate. We will dissect the rationale behind its use, focusing on the indispensable function of the tert-butyloxycarbonyl (Boc) protecting group and the pre-set trans-stereochemistry. This document details the sequential chemical transformations—hydroxyl activation, nucleophilic substitution, and deprotection—that convert this intermediate into a direct precursor for the final active pharmaceutical ingredient (API), offering field-proven insights for researchers and drug development professionals.

Introduction to Cariprazine and its Synthetic Hurdles

Pharmacological Profile

Cariprazine is an orally active medication approved for the treatment of schizophrenia and various episodes associated with bipolar I disorder.[2][3] Its mechanism of action is attributed to a combination of partial agonist activity at dopamine D2/D3 and serotonin 5-HT1A receptors, along with antagonist activity at 5-HT2A receptors.[4] Notably, it exhibits a significantly higher affinity for D3 receptors over D2 receptors, a feature that may contribute to its efficacy against the negative symptoms of schizophrenia and its pro-cognitive effects.[1][5]

Structural Complexity and Synthetic Strategy

The molecular architecture of Cariprazine, N'-[trans-4-[2-[4-(2,3-dichlorophenyl)-1-piperazinyl] ethyl] cyclohexyl]-N,N-dimethyl urea, comprises three essential fragments:

-

A 1-(2,3-dichlorophenyl)piperazine headgroup.

-

An N,N-dimethylurea tailgroup.

-

A central trans-1,4-disubstituted cyclohexylethyl linker that correctly orients the two pharmacophores.

The primary synthetic challenge lies in the diastereoselective construction of the trans-cyclohexane core and the sequential, controlled assembly of the different fragments without undesirable cross-reactivity.[6][7] A robust synthetic route must therefore incorporate a strategy that ensures stereochemical integrity and chemoselectivity. The use of a pre-functionalized and protected cyclohexane building block, such as this compound, represents an elegant and industrially viable solution to this challenge.[8][9]

The Keystone Intermediate: A Dissection

Chemical Profile

This compound (CAS No. 917342-29-1) is a bifunctional molecule designed for sequential synthesis.[10] Its structure contains the requisite trans-cyclohexane scaffold, a primary alcohol for outward elaboration, and a primary amine temporarily masked as a carbamate.

The Indispensable Role of the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is one of the most common amine protecting groups in pharmaceutical synthesis.[11][12] Its strategic importance in this context cannot be overstated.

-

Inertness and Orthogonality: The primary amine of the cyclohexyl ring is a potent nucleophile. Without protection, it would compete with the target piperazine nucleophile during the alkylation step and could also react with the activating agent intended for the hydroxyl group. The Boc group is stable under the basic and nucleophilic conditions of the subsequent steps but can be selectively removed under acidic conditions, a strategy known as orthogonal protection.[13][14][15]

-

Preventing Side Reactions: By masking the amine, the Boc group ensures that C-N bond formation occurs exclusively between the piperazine moiety and the electrophilic ethyl side chain, leading to a cleaner reaction profile and simplifying downstream purification.

-

Solubility Modulation: The lipophilic nature of the Boc group often improves the solubility of intermediates in common organic solvents, facilitating reaction handling and purification processes.[14]

The Criticality of trans-Stereochemistry

The pharmacological activity of Cariprazine is intrinsically linked to the trans arrangement of the substituents on the cyclohexane ring.[6] Synthesizing this diastereomer selectively can be complex and low-yielding. By starting with an intermediate where this stereochemistry is already defined, the synthetic route circumvents the need for challenging stereoselective reductions or tedious diastereomeric separations later in the process, thereby improving overall efficiency and process control.[7][9]

The Synthetic Pathway: A Step-by-Step Technical Analysis

The conversion of this compound into the direct amine precursor of Cariprazine proceeds through a validated three-step sequence. This pathway is designed for high fidelity, ensuring that each transformation proceeds with high yield and purity.

Step 1: Activation of the Hydroxyl Group (Mesylation)

Causality: The primary hydroxyl group is a poor leaving group. To facilitate nucleophilic substitution by the weakly basic piperazine, it must be converted into a highly effective leaving group. Mesylation (conversion to a methanesulfonate ester, -OMs) is an industry-standard method that provides a reactive, crystalline, and stable intermediate.[16]

Experimental Protocol:

-

Setup: A clean, dry, jacketed reactor is charged with this compound (1.0 eq.) and an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (N₂).

-

Cooling: The solution is cooled to 0-5 °C using a circulating chiller. This is critical to control the exothermicity of the reaction and prevent side reactions.

-

Base Addition: A tertiary amine base, typically triethylamine (TEA, ~1.5 eq.) or diisopropylethylamine (DIPEA), is added to the solution. This base will neutralize the HCl generated during the reaction.

-

Reagent Addition: Methanesulfonyl chloride (MsCl, ~1.2 eq.) is added dropwise via a syringe pump over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction Monitoring: The reaction is stirred at 0-5 °C and monitored by TLC or HPLC until the starting material is consumed (typically 1-3 hours).

-

Work-up & Isolation: The reaction is quenched with a cold aqueous solution (e.g., saturated NaHCO₃). The organic layer is separated, washed sequentially with dilute HCl, water, and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield 2-((1r,4r)-4-((tert-butoxycarbonyl)amino)cyclohexyl)ethyl methanesulfonate, often as a white solid that can be used directly in the next step.[16]

Step 2: C-N Bond Formation (Alkylation)

Causality: This step constitutes the key fragment coupling. The secondary amine of the 1-(2,3-dichlorophenyl)piperazine acts as a nucleophile, attacking the electrophilic carbon of the mesylated intermediate and displacing the mesylate leaving group via an Sₙ2 reaction to form the crucial C-N bond.

Experimental Protocol:

-

Setup: A reactor is charged with the mesylate intermediate from Step 1 (1.0 eq.), 1-(2,3-dichlorophenyl)piperazine (~1.05 eq.), a suitable base such as potassium carbonate (K₂CO₃, ~2.0 eq.), and a polar aprotic solvent like acetonitrile or dimethylformamide (DMF).

-

Heating: The reaction mixture is heated to 80-90 °C and stirred vigorously to ensure good mixing of the heterogeneous slurry.

-

Reaction Monitoring: The progress is monitored by HPLC for the disappearance of the mesylate and the formation of the product, tert-butyl [trans-4-[2-[4-(2,3-dichlorophenyl)-1-piperazinyl]ethyl]cyclohexyl]carbamate.[16] The reaction typically runs for 12-24 hours.

-

Work-up & Isolation: Upon completion, the mixture is cooled to room temperature and the inorganic salts are filtered off. The filtrate is concentrated under vacuum. The residue is dissolved in a suitable solvent like ethyl acetate and washed with water to remove any remaining DMF and salts. The organic layer is dried and concentrated. The crude product is often purified by crystallization or column chromatography to achieve the high purity required for the next step.

Step 3: Deprotection (Boc Removal)

Causality: The final step in this sequence is the removal of the Boc protecting group to unmask the primary amine, making it available for the final urea formation. This is achieved via acid-catalyzed hydrolysis. The mechanism involves protonation of the carbamate carbonyl, followed by the loss of the stable tert-butyl cation, which subsequently decomposes into isobutylene and a proton.[17]

Experimental Protocol:

-

Setup: The Boc-protected precursor from Step 2 is dissolved in a suitable solvent such as ethyl acetate, methanol, or 1,4-dioxane.

-

Acid Addition: The solution is treated with a strong acid. A common and effective method is the addition of a saturated solution of hydrogen chloride (HCl) in the chosen solvent (e.g., 4M HCl in dioxane) at room temperature.[11]

-

Reaction Monitoring: The reaction is typically rapid, with the deprotected amine hydrochloride salt precipitating out of solution. Progress can be monitored by the cessation of CO₂ evolution and confirmed by HPLC.

-

Isolation: The resulting slurry is stirred for 1-4 hours, after which the solid product is collected by filtration. The filter cake is washed with a cold, non-polar solvent (e.g., diethyl ether or heptane) to remove any non-polar impurities. The product, trans-4-(2-(4-(2,3-dichlorophenyl)piperazin-1-yl)ethyl)cyclohexanamine, is isolated as its stable hydrochloride salt and dried under vacuum.[18]

Trustworthiness Note: A critical consideration during acidic Boc deprotection is the potential for the intermediate tert-butyl cation to alkylate nucleophilic sites, potentially forming genotoxic impurities.[13][14] Performing the reaction at controlled temperatures and, if necessary, using scavenger reagents can mitigate this risk. The isolation of the product as a crystalline salt serves as an excellent purification step, purging most process-related impurities.

Data Summary and Process Control

The efficiency of this synthetic sequence is summarized below. Yields are representative and may vary based on scale and specific process optimization.

| Step | Transformation | Key Reagents | Product | Typical Yield | Purity (HPLC) |

| 1 | Mesylation | Methanesulfonyl chloride, Triethylamine | 2-((1r,4r)-4-((tert-butoxycarbonyl)amino)cyclohexyl)ethyl methanesulfonate | >95% | >98% |

| 2 | Alkylation | 1-(2,3-dichlorophenyl)piperazine, K₂CO₃ | tert-butyl [trans-4-[2-[4-(2,3-DCP)piperazin-1-yl]ethyl]cyclohexyl]carbamate | 80-90% | >99% |

| 3 | Deprotection | Hydrogen Chloride (in Dioxane) | trans-4-(2-(4-(2,3-DCP)piperazin-1-yl)ethyl)cyclohexanamine HCl | >90% | >99.5% |

Conclusion

The use of This compound represents a highly effective and strategic approach in the total synthesis of Cariprazine. This keystone intermediate elegantly solves two of the most significant challenges in the synthetic route: it establishes the essential trans-stereochemistry from the outset and utilizes an orthogonal Boc protecting group to direct the sequence of bond-forming events with high fidelity. The three-step protocol of activation, coupling, and deprotection is robust, scalable, and produces the advanced amine precursor in high yield and purity. This methodology avoids problematic side reactions and complex purifications, underscoring a process design that is both scientifically sound and commercially viable for the manufacturing of this important antipsychotic agent.

References

- 1. D3 Receptor-Targeted Cariprazine: Insights from Lab to Bedside [mdpi.com]

- 2. psychscenehub.com [psychscenehub.com]

- 3. nbinno.com [nbinno.com]

- 4. Cariprazine - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Buy Cariprazine [smolecule.com]

- 6. researchgate.net [researchgate.net]

- 7. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. China CAS#917342-29-1 | this compound Manufacturers Suppliers Factory [orchid-chem.com]

- 9. US20160257661A1 - 1,4-cyclohexylamine derivatives and processes for the preparation thereof - Google Patents [patents.google.com]

- 10. This compound | C13H25NO3 | CID 24720929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Amine Protection / Deprotection [fishersci.co.uk]

- 12. quora.com [quora.com]

- 13. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 14. BOC deprotection [ms.bzchemicals.com]

- 15. studysmarter.co.uk [studysmarter.co.uk]

- 16. pharmaffiliates.com [pharmaffiliates.com]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. US20200375983A1 - A process for the preparation of cariprazine hydrochloride - Google Patents [patents.google.com]

Methodological & Application

Application Note: Comprehensive NMR Analysis of tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate

Abstract

This application note provides a detailed guide to the complete structural elucidation of tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate, a key intermediate in pharmaceutical synthesis.[1][2] We employ a suite of high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy techniques, including 1D (¹H, ¹³C, DEPT-135) and 2D (COSY, HSQC) experiments. The methodologies described herein offer a robust framework for the unambiguous assignment of all proton and carbon signals, emphasizing the causality behind experimental choices to ensure self-validating and reproducible results for researchers in organic synthesis and drug development.

Introduction and Scientific Context

This compound is a bifunctional molecule featuring a Boc-protected amine and a primary alcohol, connected by a trans-1,4-disubstituted cyclohexane scaffold.[3] Its rigid stereochemistry and orthogonal protecting groups make it a valuable building block for the synthesis of complex molecules, particularly in the development of novel therapeutics. Accurate structural verification is paramount to ensure the integrity of subsequent synthetic steps.

NMR spectroscopy is the definitive tool for the structural analysis of such organic molecules in solution. The cyclohexane ring's conformational behavior significantly influences the chemical environment of its protons and carbons. In the trans isomer, the bulky tert-butoxycarbonylamino and 2-hydroxyethyl groups preferentially occupy equatorial positions to minimize steric strain, specifically 1,3-diaxial interactions.[4] This conformational locking simplifies spectral interpretation, leading to a more resolved set of signals compared to its cis counterpart or a conformationally mobile system.

This guide will detail the protocols for acquiring and interpreting a full suite of NMR data, providing a definitive structural fingerprint of the target molecule.

Molecular Structure and Conformation

The structural analysis hinges on understanding the molecule's preferred conformation, which is the diequatorial chair form of the cyclohexane ring.

Caption: Preferred diequatorial conformation of the title compound.

Experimental Protocols: A Self-Validating Workflow

The validity of NMR data is rooted in meticulous sample preparation and the logical selection of acquisition parameters.

Protocol for Sample Preparation

The quality of the final spectrum is directly dependent on the quality of the sample. A homogeneous solution free of particulate matter is essential for achieving sharp, well-resolved peaks.[5]

-

Analyte & Purity: Use ~15-20 mg of this compound (MW: 243.34 g/mol )[3] for a comprehensive analysis including ¹³C and 2D NMR. For routine ¹H NMR, 5-10 mg is sufficient.[6][7] The sample should be dry and free of non-volatile impurities.

-

Solvent Selection: Chloroform-d (CDCl₃) is an excellent choice due to its ability to dissolve the analyte and its relatively clean spectral window. Add 0.03% v/v Tetramethylsilane (TMS) as an internal standard for referencing the chemical shift scale to 0.00 ppm.

-

Procedure: a. Weigh 20 mg of the analyte into a clean, dry vial. b. Add approximately 0.6 mL of CDCl₃ with TMS.[8] c. Gently vortex the vial until the solid is completely dissolved. A clear, colorless solution should be obtained. d. Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube. Avoid transferring any solid particulates. e. Ensure the sample height is at least 4 cm (~0.5-0.6 mL) to be properly centered in the instrument's detection coil.[9] f. Cap the NMR tube securely and label it clearly.

Protocol for NMR Data Acquisition

The following parameters are suggested for a 400 MHz spectrometer. They are designed to provide high-quality data in a reasonable timeframe.

| Parameter | ¹H Experiment | ¹³C{¹H} Experiment | DEPT-135 | ¹H-¹H COSY | ¹H-¹³C HSQC |

| Pulse Program | zg30 | zgpg30 | dept135 | cosygpqf | hsqcedetgpsisp2.2 |

| Solvent | CDCl₃ | CDCl₃ | CDCl₃ | CDCl₃ | CDCl₃ |

| Temperature | 298 K | 298 K | 298 K | 298 K | 298 K |

| Spectral Width (ppm) | -2 to 12 | -10 to 200 | -10 to 200 | -2 to 12 | F2: -2 to 12, F1: -10 to 200 |

| Number of Scans (NS) | 16 | 1024 | 256 | 8 | 16 |

| Relaxation Delay (D1) | 2.0 s | 2.0 s | 2.0 s | 2.0 s | 1.5 s |

| Acquisition Time (AQ) | ~3.4 s | ~1.3 s | ~1.3 s | ~0.25 s | ~0.25 s |

Causality Behind Parameter Choices:

-

¹³C vs. ¹H Scans: The number of scans for ¹³C NMR is significantly higher due to the low natural abundance (~1.1%) and smaller gyromagnetic ratio of the ¹³C nucleus, which results in much lower sensitivity compared to ¹H.[10]

-

Relaxation Delay (D1): A 2.0-second delay allows for sufficient relaxation of most nuclei between pulses, preventing signal saturation and providing more reliable integrations, especially in ¹³C NMR.

-

DEPT-135: This experiment is invaluable for differentiating carbon types. It uses a 135° proton pulse to generate phase differences: CH₃ and CH signals appear positive, CH₂ signals appear negative, and quaternary carbons are absent.[11] This provides an orthogonal layer of validation for assignments made from the broadband ¹³C spectrum.

Data Interpretation: A Multi-faceted Approach

A logical workflow ensures that each piece of data builds upon the last, leading to an unambiguous final structure.

Caption: Logical workflow for comprehensive NMR structural elucidation.

Analysis of 1D NMR Spectra

The 1D spectra provide the foundational data for the number and type of chemical environments.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

| Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| H-a | 4.45 | br s | 1H | -NH -Boc |

| H-b | 3.69 | t, J = 6.6 Hz | 2H | -CH₂-CH₂ -OH |

| H-c | 3.45 | m | 1H | -CH -NHBoc (H-1) |

| H-d | 1.98 | m | 2H | Cyclohexyl (axial, H-2,6) |

| H-e | 1.81 | m | 2H | Cyclohexyl (axial, H-3,5) |

| H-f | 1.51 | t, J = 6.6 Hz | 2H | -CH₂ -CH₂-OH |

| H-g | 1.44 | s | 9H | -C(CH₃ )₃ |

| H-h | 1.40 | m | 1H | Cyclohexyl (H-4) |

| H-i | 1.20 | m | 2H | Cyclohexyl (equatorial, H-3,5) |

| H-j | 1.05 | m | 2H | Cyclohexyl (equatorial, H-2,6) |

| H-k | ~1.6 (variable) | br s | 1H | -OH |

-

Key Insights: The sharp singlet for the tert-butyl protons (H-g) at 1.44 ppm is characteristic of the Boc group.[12] The complex overlapping multiplets between 1.0-2.0 ppm are typical for a cyclohexane ring.[13][14] The downfield triplet at 3.69 ppm (H-b) is indicative of a methylene group attached to a hydroxyl group.

Table 2: ¹³C NMR and DEPT-135 Data (100 MHz, CDCl₃)

| Label | ¹³C Shift (δ, ppm) | DEPT-135 Signal | Assignment |

| C-1 | 155.5 | Absent | -C =O (Boc) |

| C-2 | 79.2 | Absent | -C (CH₃)₃ (Boc) |

| C-3 | 61.0 | Negative | -CH₂-CH₂ -OH |

| C-4 | 50.1 | Positive | CH -NHBoc (Cyclohexyl C-1) |

| C-5 | 38.0 | Negative | -CH₂ -CH₂-OH |

| C-6 | 35.5 | Positive | Cyclohexyl C-4 |

| C-7 | 33.5 | Negative | Cyclohexyl C-2,6 |

| C-8 | 29.9 | Negative | Cyclohexyl C-3,5 |

| C-9 | 28.4 | Positive | -C(CH₃ )₃ (Boc) |

-

Key Insights: The carbonyl (C-1) and quaternary carbon (C-2) of the Boc group are confirmed by their characteristic chemical shifts and absence in the DEPT-135 spectrum.[15][16] The DEPT-135 experiment cleanly separates the CH/CH₃ signals (positive) from the CH₂ signals (negative), allowing for the confident assignment of all protonated carbons.

Analysis of 2D NMR Spectra

2D NMR provides the crucial connectivity information, removing any ambiguity from the 1D assignments.

¹H-¹H COSY Analysis: The COSY spectrum reveals proton-proton coupling networks. Key correlations include:

-

A strong cross-peak between the triplets at 3.69 ppm (H-b) and 1.51 ppm (H-f) , confirming the -CH₂-CH₂-OH fragment.

-

A network of correlations connecting the cyclohexyl protons H-c, H-d, H-e, H-h, H-i, and H-j , confirming their positions on the ring.

-

Correlation from the H-4 methine (H-h) to the adjacent -CH₂- (H-f) of the side chain, linking the side chain to the C-4 position of the ring.

¹H-¹³C HSQC Analysis: The HSQC spectrum definitively links each proton to its directly attached carbon. This is the final step in validation.

-

The proton singlet at 1.44 ppm (H-g) correlates to the carbon signal at 28.4 ppm (C-9) , confirming the tert-butyl group assignment.

-

The proton triplet at 3.69 ppm (H-b) correlates to the carbon signal at 61.0 ppm (C-3) , assigning the -CH₂OH group.

-

The proton multiplet at 3.45 ppm (H-c) correlates to the carbon signal at 50.1 ppm (C-4) , assigning the methine carbon bearing the carbamate.

-

Each of the complex proton multiplets in the cyclohexane region correlates to a specific carbon signal (C-6, C-7, C-8), allowing for complete and unambiguous assignment of the cyclohexane core.

Caption: Visualization of key 2D NMR correlations.

Conclusion

The combination of 1D (¹H, ¹³C, DEPT-135) and 2D (COSY, HSQC) NMR spectroscopy provides a powerful and definitive method for the complete structural characterization of this compound. By following the detailed protocols for sample preparation and data acquisition, and applying the logical workflow for interpretation presented in this note, researchers can achieve unambiguous and reliable characterization of this and structurally similar molecules. This rigorous approach ensures the high fidelity required for advanced applications in pharmaceutical and materials science.

References

- 1. echemi.com [echemi.com]

- 2. 917342-29-1|this compound|BLD Pharm [bldpharm.com]

- 3. This compound | C13H25NO3 | CID 24720929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. organomation.com [organomation.com]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. scribd.com [scribd.com]

- 8. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 9. ucl.ac.uk [ucl.ac.uk]

- 10. compoundchem.com [compoundchem.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. rsc.org [rsc.org]

- 13. pubs.aip.org [pubs.aip.org]

- 14. pubs.aip.org [pubs.aip.org]

- 15. mdpi.com [mdpi.com]

- 16. reddit.com [reddit.com]

Application Note: A Comprehensive Guide to the Mass Spectrometry of PROTACs Featuring a tert-Butyl Carbamate Cyclohexyl Linker

Abstract

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutics, moving from protein inhibition to targeted protein degradation.[1][2] The chemical nature of the linker connecting the target-binding and E3-ligase-binding moieties is critical to a PROTAC's efficacy and its analytical characterization. This guide provides a detailed examination of the mass spectrometry (MS) strategies for PROTACs that incorporate the tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate linker element. We delve into the unique analytical challenges and opportunities presented by this linker's structure, offering field-proven protocols for intact mass confirmation, quantitative bioanalysis, structural elucidation via fragmentation analysis, and native MS of the ternary complex. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable MS-based workflows for this class of molecules.

Introduction: The Central Role of the PROTAC Linker

PROTACs are heterobifunctional molecules that commandeer the cell's ubiquitin-proteasome system to induce the degradation of a specific protein of interest (POI).[3] They achieve this by forming a ternary complex between the POI and an E3 ubiquitin ligase, which facilitates the ubiquitination of the POI, marking it for destruction by the proteasome.[3][4]

The linker is not merely a spacer; it dictates the spatial orientation of the two proteins, influences the stability and cooperativity of the ternary complex, and critically impacts the molecule's overall physicochemical properties, such as solubility and cell permeability. The this compound moiety[5][6] provides a semi-rigid cyclohexyl backbone to maintain an optimal distance and vector for ternary complex formation, while the carbamate and hydroxyethyl groups offer points for synthetic modification and potential hydrogen bonding. However, these same structural features present unique considerations for mass spectrometric analysis. PROTACs are known to be susceptible to in-source fragmentation, and understanding the labile points within the linker is paramount for accurate analysis.[7][8]

Caption: The mechanism of PROTAC-mediated targeted protein degradation.

Core Methodologies for MS-Based PROTAC Analysis